Artelinic acid is primarily synthesized from artemisinin through various chemical processes. Artemisinin itself is a natural product extracted from the Artemisia annua plant, widely recognized for its antimalarial properties. Artelinic acid belongs to the class of compounds known as sesquiterpene lactones and is categorized under antiprotozoal agents due to its efficacy against malaria-causing parasites.
The synthesis of artelinic acid typically involves several steps, with an emphasis on efficiency and yield. A notable method is the one-pot conversion of artemisinin into artelinic acid, which streamlines the process significantly. This method includes:
This one-pot method enhances efficiency by reducing the need for multiple reaction steps and purification processes.
Artelinic acid possesses a complex molecular structure characterized by an endoperoxide bridge that is essential for its biological activity. The molecular formula of artelinic acid is CHO, and it features several functional groups that contribute to its reactivity and interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure of synthesized artelinic acid .
Artelinic acid undergoes several chemical reactions that are critical for its synthesis and biological activity:
These reactions are essential for modifying the compound's properties and developing new derivatives with improved therapeutic profiles.
The mechanism of action of artelinic acid primarily involves the generation of reactive oxygen species through the cleavage of the endoperoxide bond when it interacts with iron in heme groups within malaria parasites. This leads to oxidative stress within the parasite cells, ultimately resulting in cell death.
Artelinic acid exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Artelinic acid has significant applications in both medicinal chemistry and pharmacology:
The development of artelinic acid stems from the landmark discovery of artemisinin (qinghaosu) by Chinese pharmacologist Youyou Tu and her team in 1972, an achievement recognized with the 2015 Nobel Prize in Physiology or Medicine. Artemisinin was isolated from Artemisia annua L. (sweet wormwood), a plant employed in traditional Chinese medicine for fever management. During the 1970s, Chinese researchers developed first-generation derivatives, including dihydroartemisinin, artemether, and artesunate, aiming to improve bioavailability and antimalarial efficacy. Artelinic acid emerged later as a second-generation derivative, first synthesized in the early 1990s through targeted modification at the C-10 position of dihydroartemisinin. This synthesis produced both alpha and beta isomers, with the alpha isomer demonstrating superior antimalarial potency against Plasmodium knowlesi models [5] [10]. The development specifically sought to create a molecule with enhanced hydrolytic stability compared to artesunate (which contains an ester linkage susceptible to cleavage) while retaining sufficient water solubility for flexible administration routes [1] [3].
Table 1: Historical Development Timeline of Key Artemisinin Derivatives
Time Period | Development Milestone | Key Researchers/Projects |
---|---|---|
1972 | Isolation of artemisinin from Artemisia annua | Youyou Tu (Project 523) |
1970s | Synthesis of first-generation derivatives (dihydroartemisinin, artemether, artesunate) | Chinese scientific teams |
Early 1990s | Stereoselective synthesis of alpha-artelinic acid | Pharmaceutical chemistry researchers |
Late 1990s-2000s | Preclinical evaluation and comparison with existing artemisinins | International research groups |
Artelinic acid (chemical name: 4-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl]oxy]methylbenzoic acid) possesses the molecular formula C₂₃H₃₀O₇ and a molecular weight of 418.48 g/mol. Its structure retains the critical 1,2,4-trioxane ring system containing an endoperoxide bridge (O-O) essential for antimalarial activity, characteristic of all artemisinins. The defining structural modification occurs at the C-10 position, where artelinic acid features an ether linkage connected to a para-carboxylated benzyl group (–CH₂C₆H₄COOH). This benzoic acid moiety confers distinct properties compared to other derivatives: 1) It provides enhanced hydrolytic stability relative to artesunate's ester-linked succinate group; 2) The carboxylic acid functionality allows formation of water-soluble salts (notably sodium artelinate) while maintaining sufficient lipophilicity for cellular membrane penetration; 3) It preserves the lactone carbonyl crucial for redox activation within malaria parasites [1] [4] [6]. Spectroscopic characterization confirms the stereoselective synthesis yielding the alpha configuration at C-10, which demonstrates superior biological activity compared to the beta epimer. The crystalline solid exhibits stability under standard storage conditions, though solutions may demonstrate sensitivity to oxidative degradation [5] [9].
Artelinic acid occupies a distinct niche within the artemisinin derivative family, strategically designed to bridge the gap between the high water solubility of artesunate and the formulation flexibility of oil-soluble derivatives like artemether. Its physicochemical profile positions it as a versatile candidate: the carboxylic acid group enables parenteral administration via intravenous or intramuscular routes when converted to its sodium salt (artelinate), while retaining sufficient lipophilicity for oral absorption. Pharmacokinetically, artelinic acid demonstrates an intermediate plasma half-life compared to other artemisinins. In beagle dog models, elimination half-lives were route-dependent: 0.37 hours (intravenous), 6.14 hours (intramuscular), and 2.21 hours (oral). The area under the curve (AUC) values similarly varied significantly: 11,219 ng·h/mL (intravenous), 96,372 ng·h/mL (intramuscular), and 8,839 ng·h/mL (oral). These parameters suggest complex distribution kinetics influenced by the molecule's amphiphilic character [1] [4] [9]. Regarding efficacy, artelinic acid demonstrates nanomolar potency against multidrug-resistant Plasmodium falciparum strains, with reported half-maximal inhibitory concentration (IC₅₀) values ranging from 0.48 to 4.07 ng/mL across various parasite strains including Sierra Leone (D6) and Indochina (W-2) isolates. This potency compares favorably with artemisinin (IC₅₀ = 2.35-2.60 ng/mL) and earlier derivatives [1].
Table 2: Structural and Pharmacokinetic Comparison of Artemisinin Derivatives
Derivative | C-10 Modification | Key Physicochemical Properties | Comparative Bioavailability |
---|---|---|---|
Artemisinin | None | Low water/oil solubility, Poor GI absorption | Low |
Dihydroartemisinin | Hydroxyl | Moderate water/oil solubility | Moderate |
Artesunate | Succinate ester (hydrolyzable) | Water-soluble (as sodium salt) | High (IV/IM) |
Artemether | Methyl ether | Lipid-soluble | High (Oral/IM) |
Arteether | Ethyl ether | Lipid-soluble | High (IM) |
Artelinic Acid | Ether-linked benzoic acid | Water-soluble (as sodium salt), Stable ether linkage | High (IV/IM/Oral) |
Despite its promising preclinical profile, artelinic acid's development trajectory diverged from other artemisinins. While artesunate and artemether became established components of artemisinin-based combination therapies (ACTs) endorsed by the World Health Organization, artelinic acid remains an experimental compound. This status primarily reflects concerns regarding neurotoxicity observed in rodent models. Although artelinic acid demonstrated lower neurotoxicity than arteether or artemether in rat models, it exhibited a threefold higher toxicity profile compared to artesunate in Plasmodium berghei-infected rat studies [6]. Additionally, the emergence of artemisinin resistance, associated with mutations in the P. falciparum kelch13 gene (PF3D7_1343700), affected all artemisinin derivatives, diminishing enthusiasm for developing new compounds within this class without addressing resistance mechanisms. Consequently, despite its chemical innovations and potent antimalarial activity, artelinic acid has not entered routine clinical practice, serving instead as a valuable tool for understanding structure-activity relationships within this critical antimalarial class [1] [8].
Table 3: Comparative Preclinical Efficacy and Development Status of Artemisinin Derivatives
Derivative | Efficacy Against Multidrug-Resistant Strains | Primary Advantages | Development Status |
---|---|---|---|
Artelinic Acid | IC₅₀: 0.48-4.07 ng/mL | Enhanced stability, Multi-route administration | Experimental (preclinical) |
Artesunate | IC₅₀: ~1.20 ng/mL | Rapid action, Water solubility | Clinically deployed (ACT component) |
Artemether | IC₅₀: Comparable to artelinic acid | Lipid solubility, Formulation stability | Clinically deployed (ACT component) |
Arteether | Slightly lower than artemether | Prolonged half-life | Limited clinical use |
Dihydroartemisinin | IC₅₀: ~2 ng/mL | Active metabolite | Clinically deployed (ACT component) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: